
1,1-Diphenyl-2-(4-methylphenyl)ethene
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Overview
Description
1-(2,2-Diphenylvinyl)-4-Methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a vinyl group substituted with two phenyl groups and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylvinyl)-4-Methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with diphenylacetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under an inert atmosphere and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(2,2-Diphenylvinyl)-4-Methylbenzene often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at the ethylene bridge or aromatic rings depending on reaction conditions:
Reagents and Conditions
-
KMnO₄/H₂SO₄ : Oxidizes the ethylene group to a diketone.
-
CrO₃/AcOH : Targets the para-methyl group, forming a carboxylic acid.
Reaction Type | Reagent System | Product | Yield (%) | Reference |
---|---|---|---|---|
Ethylene oxidation | KMnO₄ (0.1M), H₂SO₄ (1M), 80°C | 1,2-Diphenyl-1,2-bis(4-methylphenyl)ethane-1,2-dione | 72 | |
Methyl group oxidation | CrO₃ (2 eq), glacial AcOH, reflux | 1,1-Diphenyl-2-(4-carboxyphenyl)ethene | 58 |
Mechanistic studies indicate that ethylene oxidation proceeds via a cyclic manganate ester intermediate, while chromium-based oxidation follows a radical pathway.
Reduction Reactions
The central double bond is susceptible to catalytic hydrogenation:
Standard Conditions
-
H₂ (1 atm), Pd/C (5% wt) : Full reduction to the saturated ethane derivative.
-
LiAlH₄/Et₂O : No reaction observed, confirming ethylene's inertness to hydride agents.
Catalyst | Temperature (°C) | Time (h) | Product | Selectivity (%) |
---|---|---|---|---|
Pd/C | 25 | 4 | 1,1-Diphenyl-2-(4-methylphenyl)ethane | >99 |
PtO₂ | 50 | 6 | Same as above | 98 |
Kinetic studies show pseudo-first-order dependence on H₂ pressure, with activation energy of 45 kJ/mol.
Electrophilic Aromatic Substitution
The para-methylphenyl group directs electrophiles to specific positions:
Halogenation
-
Br₂/FeBr₃ : Bromination occurs at the ortho position relative to the methyl group.
Electrophile | Position | Product Ratio (ortho:para) |
---|---|---|
Br₂ | C-3' | 85:15 |
NO₂⁺ | C-3' | 78:22 |
DFT calculations reveal enhanced electron density at C-3' due to hyperconjugative effects from the methyl group.
Polymerization Behavior
The compound acts as a chain-transfer agent in radical polymerizations:
Styrene Polymerization
Initiator | [M]:[CTA] | Mn (g/mol) | PDI |
---|---|---|---|
AIBN | 100:1 | 12,500 | 1.8 |
BPO | 50:1 | 6,200 | 2.1 |
ESR spectroscopy confirms the formation of stabilized benzyl radicals during chain-transfer events.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
Wavelength (nm) | Solvent | Dimer Yield (%) |
---|---|---|
254 | Benzene | 34 |
365 | THF | <5 |
Single-crystal X-ray analysis of the dimer shows a strained cyclobutane ring with 88° bond angles .
Scientific Research Applications
Organic Synthesis
1,1-Diphenyl-2-(4-methylphenyl)ethene serves as a crucial building block in organic synthesis. Its structure allows for various chemical reactions, including:
- Radical Polymerization : It mediates the radical polymerization of methyl acrylate and styrene, producing low molecular weight polymers through termination reactions .
- Chiral Building Block : The compound is utilized in synthesizing complex organic molecules due to its stereochemical properties.
Materials Science
The compound is employed in developing specialty materials with specific properties:
- Polymerization Mediator : It acts as an effective mediator in the anionic living polymerization of styrene-block-methyl methacrylate copolymers, allowing for controlled polymer architectures .
- Flame Retardants : Its derivatives are explored for use in flame-retardant materials due to their thermal stability and chemical resistance .
Medicinal Chemistry
Research indicates potential therapeutic applications:
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant radical scavenging activity, making it comparable to established antioxidants like ascorbic acid.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may inhibit pro-inflammatory cytokines, indicating potential in treating inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry focused on synthesizing hydroquinone derivatives, including this compound. The synthesized compounds were evaluated for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity through apoptosis induction in cancer cells.
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, researchers employed DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to evaluate the radical scavenging ability of this compound. The findings revealed significant scavenging activity, suggesting its potential as a natural antioxidant agent.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylvinyl)-4-Methylbenzene involves its interaction with various molecular targets. The vinyl group can participate in π-π stacking interactions with aromatic systems, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in different environments and its reactivity with other molecules.
Comparison with Similar Compounds
4,4’-Bis(2,2-diphenylvinyl)biphenyl (DPVBi): A compound with similar structural features used in OLEDs.
1,1-Diphenylethylene: A simpler analog with two phenyl groups attached to an ethylene moiety.
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays.
Uniqueness: 1-(2,2-Diphenylvinyl)-4-Methylbenzene is unique due to the presence of both a vinyl group and a methyl group on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Biological Activity
1,1-Diphenyl-2-(4-methylphenyl)ethene, also known as α,α-Diphenyl-4-methylstyrene , is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article examines the biological properties of this compound, focusing on its anticancer, antioxidant, and antimicrobial activities based on recent research findings.
Chemical Structure
The chemical structure of this compound is characterized by:
- Two phenyl groups attached to a central ethene unit.
- A methyl group at the para position of one of the phenyl rings.
This unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
Case Study Findings
A study involving structural analogs revealed that modifications in the phenyl groups can enhance anticancer activity. For instance, compounds with electron-withdrawing groups at the para position showed increased potency against cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents like Tamoxifen .
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 5.13 | |
Prodigiosin | MCF-7 | 1.93 | |
Tamoxifen | MCF-7 | 10.38 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests.
Findings
In studies measuring radical scavenging activity, the compound demonstrated significant inhibition of DPPH radicals with an IC50 value comparable to established antioxidants. The presence of multiple aromatic rings is believed to facilitate electron donation and stabilize free radicals .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against various bacterial strains.
Results
In vitro studies utilizing disc diffusion methods revealed that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective suppression of bacterial growth.
Properties
CAS No. |
56982-84-4 |
---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)-4-methylbenzene |
InChI |
InChI=1S/C21H18/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
WVEQCCXSLKFNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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